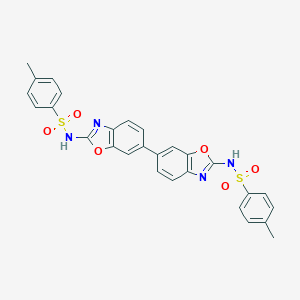amino]-N-(2-pyridinylmethyl)acetamide](/img/structure/B296172.png)
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide is a chemical compound commonly known as MRS2500. It is a selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by adenosine triphosphate (ATP). MRS2500 has been extensively studied for its potential therapeutic applications in various diseases, including thrombosis, inflammation, and cancer.
Wirkmechanismus
MRS2500 is a selective antagonist of the P2Y1 receptor, which is activated by 2-[[(2-methoxy-5-methylphenyl)sulfonyl](methyl)amino]-N-(2-pyridinylmethyl)acetamide. By blocking the P2Y1 receptor, MRS2500 inhibits the downstream signaling pathways that lead to platelet aggregation, thrombus formation, inflammation, and tumor growth. MRS2500 has been shown to be highly selective for the P2Y1 receptor and does not interact with other purinergic receptors.
Biochemical and Physiological Effects:
MRS2500 has been shown to have several biochemical and physiological effects. It inhibits platelet aggregation and thrombus formation by blocking the P2Y1 receptor. MRS2500 also has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, MRS2500 inhibits tumor growth and metastasis by blocking the P2Y1 receptor signaling pathway. MRS2500 has been shown to be well-tolerated in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
MRS2500 has several advantages for lab experiments. It is highly selective for the P2Y1 receptor, making it a useful tool for studying the role of this receptor in various diseases. Additionally, MRS2500 has been shown to be well-tolerated in animal studies, making it a safe compound to use in lab experiments. However, one limitation of MRS2500 is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the study of MRS2500. One area of interest is the potential use of MRS2500 in the treatment of thrombosis, inflammation, and cancer. Further studies are needed to determine the optimal dosing and administration of MRS2500 in these diseases. Additionally, the development of more potent P2Y1 receptor antagonists may improve the efficacy of this class of compounds. Finally, the role of the P2Y1 receptor in other diseases, such as neurodegenerative disorders, should be further investigated to determine the potential therapeutic applications of P2Y1 receptor antagonists.
Synthesemethoden
The synthesis of MRS2500 involves several steps, including the reaction of 2-chloro-N-(2-pyridinylmethyl)acetamide with sodium methoxide, followed by the reaction with 2-methoxy-5-methylbenzenesulfonyl chloride. The final product is obtained after purification using column chromatography. The synthesis of MRS2500 has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
MRS2500 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit platelet aggregation and thrombus formation, making it a potential candidate for the treatment of thrombosis. MRS2500 has also been shown to have anti-inflammatory effects, which may be useful in treating inflammatory diseases such as arthritis. Additionally, MRS2500 has been shown to inhibit tumor growth and metastasis, making it a potential candidate for cancer therapy.
Eigenschaften
Molekularformel |
C17H21N3O4S |
|---|---|
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[(2-methoxy-5-methylphenyl)sulfonyl-methylamino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H21N3O4S/c1-13-7-8-15(24-3)16(10-13)25(22,23)20(2)12-17(21)19-11-14-6-4-5-9-18-14/h4-10H,11-12H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
UNXJXRANFZYVOW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N(C)CC(=O)NCC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Dimethyl 4-{[bis(methylsulfanyl)methylene]amino}-2-methylphenyldithioimidocarbonate](/img/structure/B296089.png)
![Dimethyl 4-[2-(4-{[bis(methylsulfanyl)methylene]amino}phenyl)vinyl]phenyldithioimidocarbonate](/img/structure/B296091.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]nicotinic acid](/img/structure/B296092.png)




![N-(1,3-benzothiazol-2-yl)-N-(4-{2-[4-(1,3-benzothiazol-2-ylamino)phenyl]vinyl}phenyl)amine](/img/structure/B296104.png)


![8-methyl-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B296112.png)


![9,10-dimethyl-5H-pyrido[3',2':5,6]pyrimido[2,1-b][1,3]benzothiazol-5-one](/img/structure/B296117.png)